molecular formula C12H20N6O2S B5846620 2-{[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE

2-{[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B5846620
M. Wt: 312.39 g/mol
InChI Key: YVSBLFUITKEFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a morpholine ring, an isopropylamino group, and a triazine ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is typically formed by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Isopropylamino Group: The isopropylamino group is attached via amination reactions.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazine derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-{[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[[4-morpholin-4-yl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O2S/c1-8(2)14-10-15-11(18-3-5-20-6-4-18)17-12(16-10)21-7-9(13)19/h8H,3-7H2,1-2H3,(H2,13,19)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSBLFUITKEFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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